molecular formula C10H5ClF3NO B13940119 Isoquinoline, 1-chloro-5-(trifluoromethoxy)- CAS No. 630423-21-1

Isoquinoline, 1-chloro-5-(trifluoromethoxy)-

Cat. No.: B13940119
CAS No.: 630423-21-1
M. Wt: 247.60 g/mol
InChI Key: OAQXPGWQVYXZRD-UHFFFAOYSA-N
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Description

1-Chloro-5-(trifluoromethoxy)isoquinoline is a chemical compound characterized by the presence of a chlorine atom and a trifluoromethoxy group attached to an isoquinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: . The reaction conditions often include the use of catalysts and specific solvents to achieve the desired product.

Industrial Production Methods: Industrial production of 1-chloro-5-(trifluoromethoxy)isoquinoline may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-5-(trifluoromethoxy)isoquinoline can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce complex organic molecules.

Scientific Research Applications

1-Chloro-5-(trifluoromethoxy)isoquinoline has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-chloro-5-(trifluoromethoxy)isoquinoline involves its interaction with molecular targets and pathways. The trifluoromethoxy group can influence the compound’s reactivity and binding affinity to specific targets, making it useful in various applications . The exact mechanism may vary depending on the specific context and application.

Comparison with Similar Compounds

Uniqueness: 1-Chloro-5-(trifluoromethoxy)isoquinoline is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical properties such as increased lipophilicity and stability. This makes it particularly valuable in applications where these properties are advantageous.

Properties

CAS No.

630423-21-1

Molecular Formula

C10H5ClF3NO

Molecular Weight

247.60 g/mol

IUPAC Name

1-chloro-5-(trifluoromethoxy)isoquinoline

InChI

InChI=1S/C10H5ClF3NO/c11-9-7-2-1-3-8(16-10(12,13)14)6(7)4-5-15-9/h1-5H

InChI Key

OAQXPGWQVYXZRD-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN=C2Cl)C(=C1)OC(F)(F)F

Origin of Product

United States

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